
2,6-dibromo-N-ethyl-N-methylpyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dibromo-N-ethyl-N-methylpyridine-4-carboxamide, also known as DEET, is a common insect repellent widely used to prevent mosquito bites. DEET has been used for over 60 years and is considered the most effective insect repellent available. The chemical structure of DEET is unique, which makes it an ideal candidate for further research.
Mechanism of Action
The exact mechanism of action of 2,6-dibromo-N-ethyl-N-methylpyridine-4-carboxamide is not fully understood. It is believed that 2,6-dibromo-N-ethyl-N-methylpyridine-4-carboxamide works by interfering with the insects' olfactory system, which is responsible for detecting odorants. 2,6-dibromo-N-ethyl-N-methylpyridine-4-carboxamide may also affect the insects' nervous system, causing them to become disoriented and unable to fly or bite.
Biochemical and Physiological Effects
2,6-dibromo-N-ethyl-N-methylpyridine-4-carboxamide has been shown to have a low toxicity profile in humans. It is rapidly absorbed through the skin and metabolized by the liver. 2,6-dibromo-N-ethyl-N-methylpyridine-4-carboxamide is excreted in the urine within 24 hours of application. 2,6-dibromo-N-ethyl-N-methylpyridine-4-carboxamide has been shown to have no significant effect on the immune system, reproductive system, or nervous system in humans.
Advantages and Limitations for Lab Experiments
2,6-dibromo-N-ethyl-N-methylpyridine-4-carboxamide has several advantages for laboratory experiments. It is readily available, easy to use, and has a well-established synthesis method. 2,6-dibromo-N-ethyl-N-methylpyridine-4-carboxamide is also highly effective at repelling insects, which makes it an ideal candidate for studies involving insect behavior. However, 2,6-dibromo-N-ethyl-N-methylpyridine-4-carboxamide has some limitations. It has a strong odor, which can interfere with some experiments. 2,6-dibromo-N-ethyl-N-methylpyridine-4-carboxamide can also be toxic to some species of insects, which can complicate the interpretation of results.
Future Directions
There are several future directions for research on 2,6-dibromo-N-ethyl-N-methylpyridine-4-carboxamide. One area of interest is the development of new insect repellents based on the chemical structure of 2,6-dibromo-N-ethyl-N-methylpyridine-4-carboxamide. Another area of interest is the study of the long-term effects of 2,6-dibromo-N-ethyl-N-methylpyridine-4-carboxamide exposure on human health. Finally, there is a need for further research on the mechanism of action of 2,6-dibromo-N-ethyl-N-methylpyridine-4-carboxamide, which could lead to the development of more effective insect repellents.
Synthesis Methods
2,6-dibromo-N-ethyl-N-methylpyridine-4-carboxamide is synthesized by the reaction of ethylamine and methylamine with 2,6-dibromo-4-chloropyridine. The reaction takes place in an organic solvent, and the resulting product is purified by recrystallization. The synthesis method is well-established and has been optimized over the years to increase the yield and purity of the product.
Scientific Research Applications
2,6-dibromo-N-ethyl-N-methylpyridine-4-carboxamide has been extensively studied for its insect repellent properties. It is effective against a wide range of insects, including mosquitoes, ticks, and flies. 2,6-dibromo-N-ethyl-N-methylpyridine-4-carboxamide works by disrupting the insects' sense of smell, making it difficult for them to locate their prey. 2,6-dibromo-N-ethyl-N-methylpyridine-4-carboxamide has also been shown to have a deterrent effect on some species of insects, which means that they avoid landing on surfaces treated with 2,6-dibromo-N-ethyl-N-methylpyridine-4-carboxamide.
properties
IUPAC Name |
2,6-dibromo-N-ethyl-N-methylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2N2O/c1-3-13(2)9(14)6-4-7(10)12-8(11)5-6/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBQYPGFGAVCCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)C1=CC(=NC(=C1)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dibromo-N-ethyl-N-methylpyridine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-butoxyphenyl)-5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2905034.png)
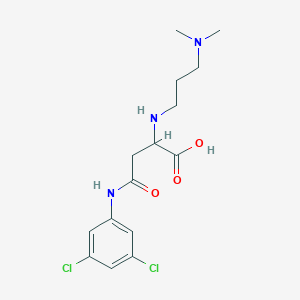


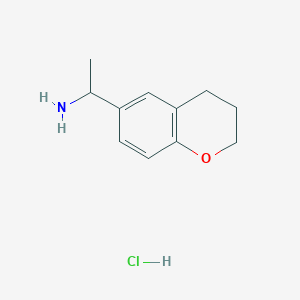
![4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2905043.png)
![benzo[d][1,3]dioxol-5-yl(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2905045.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2905046.png)
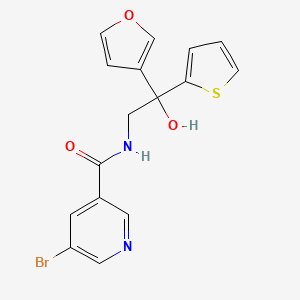
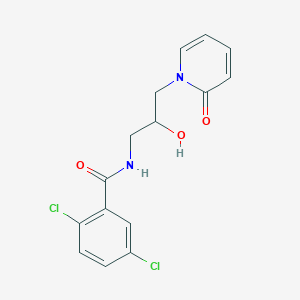
![Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxyphenyl)acetate](/img/structure/B2905049.png)
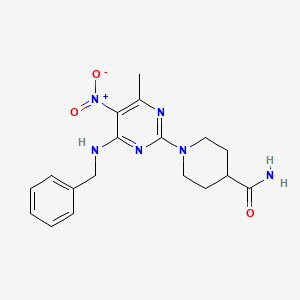

![5-Fluoro-2-({[3-(Pyrimidin-2-Yl)pyridin-2-Yl]amino}methyl)phenol](/img/structure/B2905055.png)